molecular formula C7H4Cl2O3 B1453657 3,4-Dichloro-2-hydroxybenzoic acid CAS No. 14010-45-8

3,4-Dichloro-2-hydroxybenzoic acid

Cat. No.: B1453657
CAS No.: 14010-45-8
M. Wt: 207.01 g/mol
InChI Key: YDOVRFJDZXIYMW-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-hydroxybenzoic acid: is an organic compound with the molecular formula C7H4Cl2O3 . It is a derivative of benzoic acid, where two chlorine atoms are substituted at the 3rd and 4th positions, and a hydroxyl group is present at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Properties

IUPAC Name

3,4-dichloro-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOVRFJDZXIYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401298529
Record name 3,4-Dichloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14010-45-8
Record name 3,4-Dichloro-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14010-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401298529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-hydroxybenzoic acid typically involves the chlorination of salicylic acid or its derivatives. One common method is the reaction of salicylic acid with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions usually include:

    Temperature: 50-70°C

    Solvent: Acetic acid or water

    Catalyst: Iron(III) chloride

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Chlorination: Salicylic acid is chlorinated using chlorine gas.

    Purification: The crude product is purified through recrystallization or distillation.

    Quality Control: The final product is subjected to quality control tests to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydroxybenzoic acids.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products:

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dihydroxybenzoic acids.

    Substitution: Formation of various substituted benzoic acids depending on the substituent used.

Scientific Research Applications

Chemistry: 3,4-Dichloro-2-hydroxybenzoic acid is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for various enzymes.

Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It is investigated for its anti-inflammatory and antimicrobial activities.

Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals. It is also employed in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-hydroxybenzoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include:

    Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, reducing inflammation.

    Antimicrobial Action: It disrupts the cell wall synthesis in bacteria, leading to their death.

Comparison with Similar Compounds

  • 3,5-Dichloro-4-hydroxybenzoic acid
  • 3,6-Dichloro-2-hydroxybenzoic acid
  • 4-Chloro-2-hydroxybenzoic acid

Comparison:

  • 3,5-Dichloro-4-hydroxybenzoic acid: Similar structure but with chlorine atoms at different positions. It has similar chemical properties but may exhibit different biological activities.
  • 3,6-Dichloro-2-hydroxybenzoic acid: Another isomer with chlorine atoms at the 3rd and 6th positions. It is used as an intermediate in the synthesis of herbicides.
  • 4-Chloro-2-hydroxybenzoic acid: Contains only one chlorine atom. It has different reactivity and applications compared to 3,4-Dichloro-2-hydroxybenzoic acid.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorine substitution makes it a valuable intermediate in various synthetic processes.

Biological Activity

3,4-Dichloro-2-hydroxybenzoic acid (also known as dichlorosalicylic acid) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

This compound is a derivative of salicylic acid, characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring. Its chemical formula is C7_7H4_4Cl2_2O3_3, and it exhibits both acidic and phenolic properties, which contribute to its biological activity.

Biological Activities

1. Antimicrobial Properties
Research indicates that hydroxybenzoic acids, including this compound, possess significant antimicrobial activities. A study synthesized various hydroxybenzoic acid esters, revealing that some derivatives exhibited strong fungicidal effects against phytopathogenic fungi such as Rhizoctonia solani and Fusarium oxysporum . The compound's ability to inhibit fungal growth suggests potential applications in agriculture as a biopesticide.

2. Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Salicylic acid derivatives are known to play a role in plant defense mechanisms against pathogens, potentially indicating similar pathways in mammalian systems. The anti-inflammatory properties may be attributed to the compound's ability to inhibit cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators .

3. Antioxidant Activity
Studies have demonstrated that chlorinated phenolic compounds can exhibit antioxidant properties. This activity is crucial for protecting cells from oxidative stress and may contribute to the therapeutic potential of this compound in treating oxidative stress-related diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory pathways.
  • Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, leading to cell lysis.
  • Signal Transduction Modulation : It may influence various signaling pathways related to inflammation and immune responses.

Case Studies

  • Fungicidal Activity Assessment
    • A series of hydroxybenzoic acid derivatives were tested against Rhizoctonia solani. The most active derivative exhibited an EC50 value significantly lower than that of the control compound phenazine-1-carboxylic acid (PCA), suggesting enhanced efficacy .
CompoundEC50 (μg/mL)Activity
PCA18.6Control
5c3.0High
5e6.5Moderate
  • Anti-inflammatory Studies
    • In vitro studies demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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